

Technical Support Center: Addressing BRD4 Inhibitor-Induced Thrombocytopenia

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Compound of Interest		
Compound Name:	BRD4 Inhibitor-28	
Cat. No.:	B12377358	Get Quote

Welcome to the technical support center for researchers investigating BET/BRD4 inhibitors. This resource provides guidance on understanding, monitoring, and mitigating the common adverse effect of thrombocytopenia observed in in vivo studies.

Frequently Asked Questions (FAQs) Q1: What is BRD4 inhibitor-induced thrombocytopenia and how common is it?

A1: Thrombocytopenia, a condition characterized by a low platelet count, is the most common and often dose-limiting toxicity associated with Bromodomain and Extra-Terminal (BET) inhibitors, including those targeting BRD4.[1][2] This is considered a class-wide effect.[1][3] In clinical trials involving various BET inhibitors, thrombocytopenia has been reported in a significant percentage of patients, with a substantial portion experiencing severe (Grade 3 or 4) cases.[1] The effect is typically exposure-dependent, meaning higher doses or longer exposure times correlate with a greater decrease in platelet counts.[1] Fortunately, this side effect is generally reversible upon dose reduction or discontinuation of the drug.[4][5]

Table 1: Incidence of Thrombocytopenia with Various BET Inhibitors (Clinical Data)



BET Inhibitor	All-Grade Thrombocytopenia (%)	Grade ≥3 Thrombocytopenia (%)	Cancers Studied
Various (Pooled Data)	42.1%	20.3%	Hematological Malignancies & Solid Tumors[1]
OTX015/MK-8628	Reported as a main side effect	Reversible Grade 3 reported	NUT Midline Carcinoma[4]

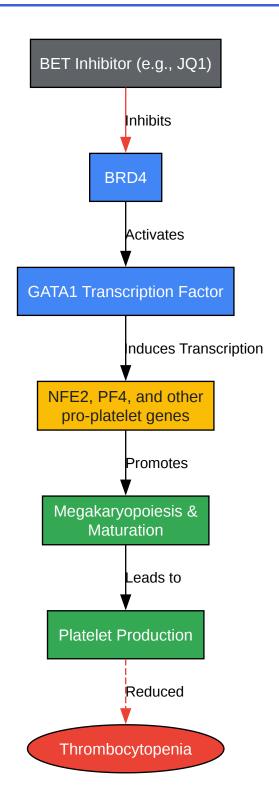
| AZD5153 | 32.4% | 14.7% | Solid Tumors & Lymphoma[3] |

Q2: What is the underlying mechanism of BRD4 inhibitor-induced thrombocytopenia?

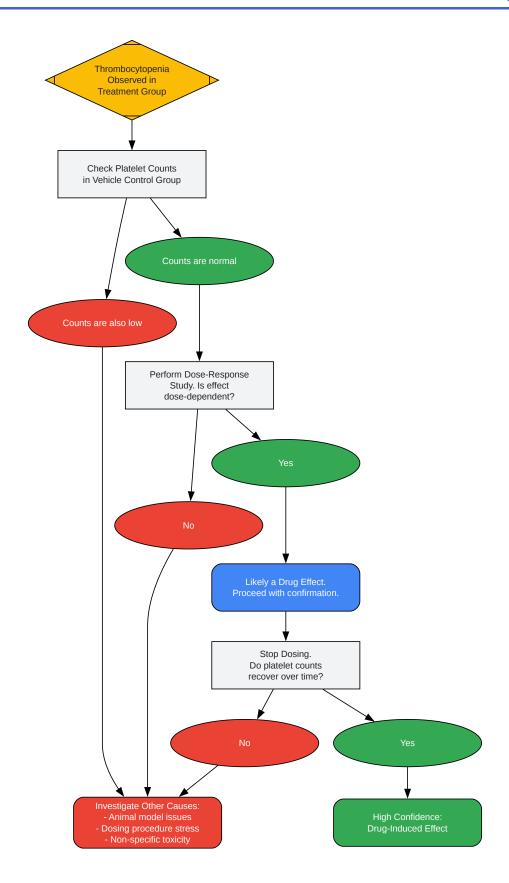
A2: The primary mechanism is believed to be the suppression of megakaryopoiesis, the process of platelet production in the bone marrow. BET proteins, particularly BRD4, are crucial epigenetic readers that regulate the transcription of key genes involved in cell differentiation.[6]

Inhibition of BRD4 disrupts the function of critical hematopoietic transcription factors, most notably GATA1. This interference leads to the dose-dependent downregulation of GATA1 and its downstream target genes, such as NFE2 and PF4, which are essential for megakaryocyte maturation and platelet formation.[6] Some evidence also suggests that apoptosis induced by BET inhibitors may contribute to the reduction in platelets.[1] While BRD4 is a key target, inhibition of other BET family members like BRD3 may also play a role in this toxicity.[2]

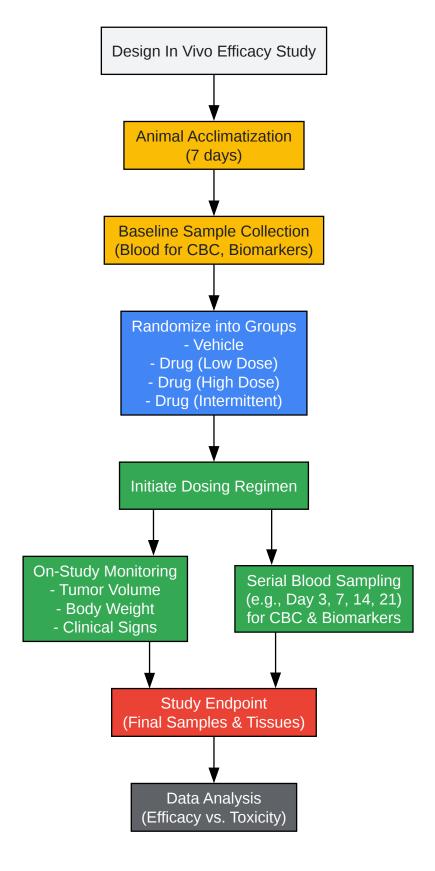












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